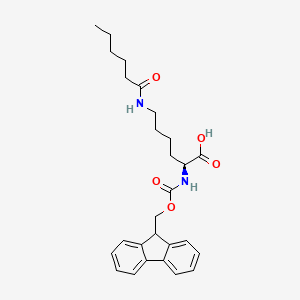

Fmoc-Lys(Hexanoyl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

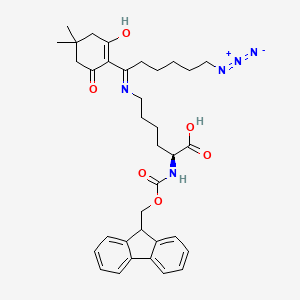

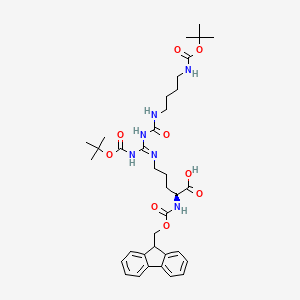

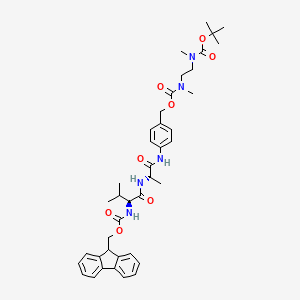

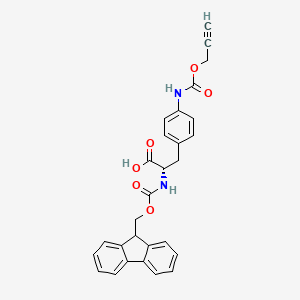

Fmoc-Lys(Hexanoyl) is a derivative of the amino acid lysine, where the N-alpha group is protected by the 9-Fluorenylmethyloxycarbonyl (Fmoc) group and the N-epsilon group is acylated with a hexanoyl group . It is used in the synthesis of modified peptides with increased lipophilicity .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine . After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA) while protecting groups on amino acid side chains are simultaneously removed .Molecular Structure Analysis

The molecular formula of Fmoc-Lys(Hexanoyl) is C27H34N2O5 . The Fmoc group is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The Fmoc group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC .Scientific Research Applications

- Activity : Fmoc-Lys(5-Fam) substrates are hydrolyzed by matrix metalloproteinases (MMPs) such as MMP-1, MMP-13, and MT1-MMP. They exhibit greater sensitivity compared to other fluorophore/quencher pairs .

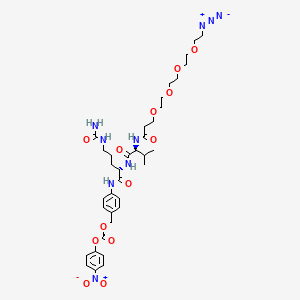

- Application : Fmoc-K3 hydrogel, derived from Fmoc-Lys, exhibits rigidity (G’ = 2526 Pa) and supports cell adhesion, survival, and duplication. It holds potential for tissue engineering applications .

Fluorescence Resonance Energy Transfer (FRET) Peptide Substrates

Self-Supporting Hydrogels

Broad-Spectrum Antibacterial Hydrogel

Mechanism of Action

Target of Action

Fmoc-Lys(Hexanoyl) is a derivative of the amino acid lysine, where the Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group for the amine . The primary target of Fmoc-Lys(Hexanoyl) is the amine group of the amino acid, which it protects during peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-Lys(Hexanoyl) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Lys(Hexanoyl) plays a crucial role in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the sequential addition of amino acids to build the desired peptide.

Pharmacokinetics

The pharmacokinetics of Fmoc-Lys(Hexanoyl) are largely determined by its role in peptide synthesisInstead, it is removed during the synthesis process

Result of Action

The primary result of the action of Fmoc-Lys(Hexanoyl) is the protection of the amine group during peptide synthesis, allowing for the sequential addition of amino acids . After the peptide has been assembled, the Fmoc group is removed, and the peptide is cleaved from the resin . This results in the formation of the desired peptide, which can then exert its biological effects.

Action Environment

The action of Fmoc-Lys(Hexanoyl) is influenced by the chemical environment in which peptide synthesis occurs. The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the reaction environment is a critical factor influencing its action. Additionally, the temperature and solvent used can also impact the efficiency of the Fmoc protection and deprotection processes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexanoylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-2-3-4-16-25(30)28-17-10-9-15-24(26(31)32)29-27(33)34-18-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,23-24H,2-4,9-10,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUILIPXKXFWPT-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Hexanoyl) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.